molecular formula C12H15ClN2O2 B1427195 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one CAS No. 1384680-90-3

4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one

Cat. No. B1427195
M. Wt: 254.71 g/mol
InChI Key: YCXUOJGDIDJRNP-UHFFFAOYSA-N
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Description

“4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is a chemical compound with the CAS Number: 1384680-90-3 . It has a molecular weight of 254.72 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is 1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17) .


Physical And Chemical Properties Analysis

The physical form of “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is a powder .

Scientific Research Applications

Metabolism and Disposition

Piperazine derivatives, including those similar to 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one, undergo extensive metabolism, which is crucial for their therapeutic efficacy and safety profiles. These compounds are primarily metabolized through CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have varied effects on serotonin and other neurotransmitter receptors. This metabolism plays a significant role in their pharmacological actions, including treatments for depression, psychosis, and anxiety, and highlights the importance of understanding their metabolic pathways for safe and effective use (Caccia, 2007).

Therapeutic Applications

Piperazine derivatives are featured in numerous drugs with diverse therapeutic applications, ranging from antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents to imaging agents. Modifications in the piperazine nucleus can significantly affect the medicinal potential of these molecules, making them a versatile scaffold for drug development. This flexibility underscores the potential of piperazine derivatives in creating new treatments for a wide range of conditions (Rathi et al., 2016).

Role in Neuropsychiatric Disorders

Certain piperazine derivatives exhibit pro-cognitive effects, potentially mediated by interactions with dopamine receptors. This suggests their application in enhancing memory and treating neuropsychiatric disorders, indicating a need for further research into their mechanisms of action and therapeutic potential (Braszko, 2010).

Pharmacophoric Groups in Antipsychotic Agents

The arylcycloalkylamine group, including phenyl piperidines and piperazines, plays a crucial role in the binding affinity and selectivity of antipsychotic agents to D2-like receptors. Exploring the contributions of these pharmacophoric groups enhances understanding of the structure-activity relationships critical for developing more effective and selective antipsychotic drugs (Sikazwe et al., 2009).

properties

IUPAC Name

4-[3-chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXUOJGDIDJRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)N2CCNC(=O)C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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